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Introduction
Bacteriophages, viruses that infect and lyse bacteria, are gaining renewed interest as potential

therapeutic agents to combat antibiotic-resistant bacteria. Bacteriophage VA5, which targets

Vibrio alginolyticus, has been identified as a promising candidate for biocontrol in aquaculture.

[1][2] Accurate determination of bacteriophage titer, the concentration of infectious phage

particles in a sample, is a critical step in research, development, and manufacturing of phage-

based products. This document provides detailed application notes and protocols for

determining the titer of bacteriophage VA5 using the double-layer agar (plaque assay) method.

Principle of the Plaque Assay
The plaque assay is the gold standard for titering lytic bacteriophages.[3][4][5] This method

involves mixing a diluted phage sample with its susceptible host bacteria in a semi-solid agar

overlay, which is then poured onto a solid nutrient agar base.[3][4] As the bacteria grow to form

a confluent lawn, each infectious phage particle infects a single bacterium, replicates, and

lyses it, releasing progeny phages. These new phages then infect and lyse neighboring

bacteria. This cycle of infection and lysis results in a localized zone of clearing, or "plaque,"

within the bacterial lawn.[4][5] Each plaque theoretically originates from a single infectious

phage particle, referred to as a plaque-forming unit (PFU).[5][6] By counting the number of

plaques and accounting for the dilution factor, the phage titer in the original sample can be

calculated in PFU per milliliter (PFU/mL).[7]
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Key Experimental Parameters for Bacteriophage
VA5
Successful and reproducible titration of bacteriophage VA5 depends on several key parameters

that have been experimentally determined.

Parameter Value Reference

Host Bacterium Vibrio alginolyticus [1][2]

Optimal Multiplicity of Infection

(MOI)
1 [1][2]

Incubation Period 20 minutes [1][2]

Outbreak Period (Burst Period) 30 minutes [1][2]

Cleavage Amount (Burst Size) 92.26 PFU/cell [1][2]

Incubation Temperature 37°C [1][8]

Experimental Workflow for VA5 Titer Determination
The following diagram illustrates the overall workflow for determining the titer of bacteriophage

VA5 using the plaque assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15580924?utm_src=pdf-body
https://www.benchchem.com/product/b15580924?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10746027/
https://www.researchgate.net/publication/375819046_Isolation_and_Characterization_of_Bacteriophage_VA5_against_Vibrio_alginolyticus
https://pmc.ncbi.nlm.nih.gov/articles/PMC10746027/
https://www.researchgate.net/publication/375819046_Isolation_and_Characterization_of_Bacteriophage_VA5_against_Vibrio_alginolyticus
https://pmc.ncbi.nlm.nih.gov/articles/PMC10746027/
https://www.researchgate.net/publication/375819046_Isolation_and_Characterization_of_Bacteriophage_VA5_against_Vibrio_alginolyticus
https://pmc.ncbi.nlm.nih.gov/articles/PMC10746027/
https://www.researchgate.net/publication/375819046_Isolation_and_Characterization_of_Bacteriophage_VA5_against_Vibrio_alginolyticus
https://pmc.ncbi.nlm.nih.gov/articles/PMC10746027/
https://www.researchgate.net/publication/375819046_Isolation_and_Characterization_of_Bacteriophage_VA5_against_Vibrio_alginolyticus
https://pmc.ncbi.nlm.nih.gov/articles/PMC10746027/
https://bio-protocol.org/exchange/minidetail?id=17026365&type=30
https://www.benchchem.com/product/b15580924?utm_src=pdf-body
https://www.benchchem.com/product/b15580924?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580924?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Infection and Plating

Incubation and Analysis

Prepare Host Culture
(Vibrio alginolyticus)

Mix Phage Dilution
with Host Culture

Prepare Serial Dilutions
of Phage VA5 Stock

Prepare LB Agar Plates
and Top Agar

Pour onto LB Agar Plate

Incubate for Adsorption
(20 min at room temp)

Add to Molten Top Agar

Incubate Plates Overnight
(37°C for 48h)

Count Plaques (PFU)

Calculate Phage Titer
(PFU/mL)

Click to download full resolution via product page

Caption: Workflow for Bacteriophage VA5 Titer Determination.
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Detailed Protocols
Materials

Bacteriophage VA5 stock solution

Vibrio alginolyticus host culture

Luria-Bertani (LB) broth

LB agar plates (1.5% agar)

LB top agar (0.65% agar)[8]

SM buffer (0.1 M NaCl, 8 mM MgSO₄·7H₂O, 50 mM Tris-HCl pH 7.5)[1]

Sterile microcentrifuge tubes

Sterile serological pipettes and micropipettes with sterile tips

Incubator at 37°C[1][8]

Water bath or heating block at 45-50°C

Vortex mixer

Protocol 1: Preparation of Host Culture
From a glycerol stock or a fresh plate, inoculate a single colony of Vibrio alginolyticus into 5-

10 mL of LB broth.

Incubate the culture overnight at 37°C with shaking (e.g., 180-200 rpm).[1]

The next day, subculture the overnight culture by inoculating 100 µL into 10 mL of fresh LB

broth.

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth,

typically indicated by an optical density at 600 nm (OD₆₀₀) of 0.55-0.6.[1][8]
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Protocol 2: Serial Dilution of Bacteriophage VA5
Prepare a series of sterile microcentrifuge tubes, each containing 900 µL of SM buffer. Label

them 10⁻¹, 10⁻², 10⁻³, and so on, up to the desired final dilution (e.g., 10⁻⁸).

Add 100 µL of the original phage VA5 stock to the tube labeled 10⁻¹. Vortex thoroughly. This

creates a 1:10 dilution.

Using a fresh sterile pipette tip, transfer 100 µL from the 10⁻¹ dilution tube to the 10⁻² tube.

Vortex thoroughly.

Continue this process of transferring 100 µL to the next tube in the series, vortexing after

each transfer, until the final dilution is reached. This creates a ten-fold serial dilution of the

phage stock.[9]

Protocol 3: Plaque Assay (Double-Layer Agar Method)
Melt the LB top agar in a microwave or water bath and then temper it in a water bath set to

45-50°C to keep it molten but not hot enough to kill the bacteria.[10]

Label a set of sterile tubes for the phage dilutions you intend to plate (e.g., 10⁻⁴, 10⁻⁵, 10⁻⁶,

10⁻⁷).

Add 200 µL of the mid-log phase Vibrio alginolyticus culture to each of the labeled tubes.[8]

Add 200 µL of the corresponding phage dilution to each tube containing the host bacteria.[8]

Gently mix the contents of each tube and incubate at room temperature for 20 minutes to

allow for phage adsorption to the bacterial cells.[1][8]

Working one tube at a time, add approximately 5 mL of the molten LB top agar to the phage-

bacteria mixture.[8]

Immediately and gently vortex the tube for a few seconds and pour the entire contents onto a

pre-warmed LB agar plate.[10]

Quickly and gently tilt and rotate the plate to ensure the top agar spreads evenly across the

surface of the bottom agar.[10]
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Allow the top agar to solidify at room temperature for about 15-20 minutes.

Invert the plates and incubate at 37°C for 48 hours.[1][8]

Protocol 4: Titer Calculation
After incubation, examine the plates for the formation of plaques.

Select a plate that has a countable number of well-isolated plaques (typically between 30

and 300).

Count the number of plaques on the selected plate.

Calculate the phage titer using the following formula:

Titer (PFU/mL) = (Number of Plaques) / (Volume of Phage Dilution Plated in mL x Dilution

Factor)

For example, if you counted 150 plaques on the plate corresponding to the 10⁻⁶ dilution and

you plated 0.2 mL of that dilution:

Titer = 150 / (0.2 mL x 10⁻⁶) = 750 / 10⁻⁶ = 7.5 x 10⁸ PFU/mL

Data Presentation
The results of a typical phage titration experiment should be recorded in a clear and organized

manner.
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Dilution
Factor

Volume
Plated
(mL)

Number
of
Plaques
(Replicat
e 1)

Number
of
Plaques
(Replicat
e 2)

Number
of
Plaques
(Replicat
e 3)

Average
Number
of
Plaques

Calculate
d Titer
(PFU/mL)

10⁻⁴ 0.2 TNTC TNTC TNTC* - -

10⁻⁵ 0.2 >300 >300 >300 - -

10⁻⁶ 0.2 145 158 151 151.3 7.57 x 10⁸

10⁻⁷ 0.2 12 18 15 15 7.5 x 10⁸

10⁻⁸ 0.2 1 3 0 1.3 6.5 x 10⁸

*TNTC = Too Numerous To Count

Logical Relationship for Titer Calculation
The following diagram illustrates the logical steps involved in calculating the final phage titer.

Input Data

Calculation

Result

Counted Plaques (PFU)

PFU / (Volume x Dilution)

Dilution Factor of the Plate Volume of Dilution Plated (mL)

Final Titer (PFU/mL)

Click to download full resolution via product page
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Caption: Logical Flow for Phage Titer Calculation.

Conclusion
The double-layer agar plaque assay is a robust and reliable method for determining the titer of

bacteriophage VA5. Adherence to the detailed protocols and consideration of the specific

biological parameters of VA5 and its host, Vibrio alginolyticus, are essential for obtaining

accurate and reproducible results. This information is fundamental for advancing research and

development of phage-based applications in aquaculture and beyond.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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